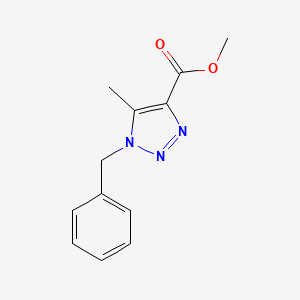
methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
“Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound that belongs to the class of triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are commonly found in the pharmaceutical industry and have many applications such as drug-like properties and the development of new anticorrosive compounds .
Synthesis Analysis
The synthesis of novel 1-benzyl-5-methyl-1H-1,2,3-triazoles was designed, synthesized, and characterized . The compounds were obtained in one step from reactions of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions . The structures of all the target molecules were fully elucidated by FT-IR, 1H NMR, 13C NMR .Molecular Structure Analysis
The molecular structure of “this compound” was fully elucidated by FT-IR, 1H NMR, 13C NMR . The empirical formula is C11H11N3O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” involve reactions of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions .Scientific Research Applications
1. Synthesis and Chemical Properties
Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied in various synthesis processes. For instance, an improved method for preparing substituted 1-benzyl-1H-1,2,3-triazoles from benzyl azides under mild conditions has been described. This method extends the scope of the Dimroth Reaction and yields 1H-1,2,3-triazoles in good yield from reactions with active methylene compounds (Cottrell et al., 1991). Additionally, the crystal and molecular structures of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate have been investigated, revealing insights into its molecular disposition and electron density localization (Boechat et al., 2010).
2. Corrosion Inhibition and Material Science
In material science, particularly in corrosion inhibition, this compound has been synthesized using Microwave Assisted Organic Synthesis (MAOS) method. Its application in corrosion inhibition on carbon steel in NaCl saturated with CO2 has been tested, showing a significant inhibition efficiency (Insani et al., 2015).
3. Catalysis and Organic Chemistry
The compound has been involved in studies related to catalyst activation. For example, it has been used in complexes for transfer hydrogenation and oxidation reactions, indicating its potential in facilitating various organic reactions (Saleem et al., 2014). Another study focused on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole based organosulfur/-selenium ligands, showcasing its utility in oxidation and transfer hydrogenation aspects (Saleem et al., 2013).
4. Pharmaceutical Research and Cytotoxicity
In pharmaceutical research, this compound has been a part of the synthesis of various derivatives for antimicrobial activity evaluation, highlighting its relevance in drug discovery (Reddy et al., 2016). Moreover, it has been used in the synthesis of compounds for in vitro cytotoxicity evaluation against cancer cell lines, suggesting its potential in cancer treatment research (Das et al., 2021).
Mechanism of Action
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
It is suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the biochemical processes within the cell.
Biochemical Analysis
Biochemical Properties
Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, such as xanthine oxidase, which is involved in the oxidative metabolism of purines. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in the protein’s conformation and activity. Additionally, this compound can chelate metal ions, which further influences its biochemical interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species and the activation of antioxidant defenses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Properties
IUPAC Name |
methyl 1-benzyl-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(12(16)17-2)13-14-15(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXATADWONJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


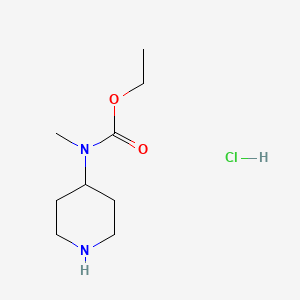
![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1420921.png)
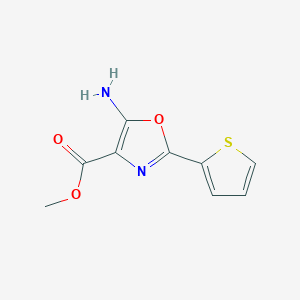
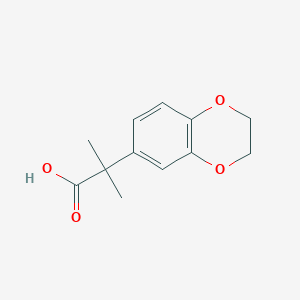
![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)
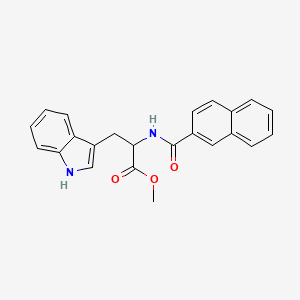

![5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1420932.png)




![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)
